
1,2-Dibromocyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dibromocyclopropane is an organic compound with the molecular formula C₃H₄Br₂. It is a cyclopropane derivative where two bromine atoms are attached to adjacent carbon atoms in the three-membered ring. This compound is of interest due to its unique structural properties and reactivity, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Dibromocyclopropane can be synthesized through the dibromination of cyclopropane. This process involves the addition of bromine to cyclopropane under controlled conditions. The reaction typically proceeds as follows:
- Cyclopropane + Bromine → this compound
The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction and to prevent side reactions.
Industrial Production Methods: On an industrial scale, this compound can be produced using a continuous flow process. This method involves the use of phase-transfer catalysis to enhance the reaction rate and yield. The process is optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Dibromocyclopropane undergoes various chemical reactions, including:
- Substitution Reactions : The bromine atoms can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
- Elimination Reactions : The compound can undergo dehydrohalogenation to form cyclopropene derivatives.
- Reduction Reactions : Reduction of this compound can yield cyclopropane or other partially reduced products.
- Substitution : Sodium hydroxide or potassium tert-butoxide in an aprotic solvent.
- Elimination : Strong bases like sodium amide in liquid ammonia.
- Reduction : Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
- Substitution : Cyclopropanol, cyclopropylamine.
- Elimination : Cyclopropene.
- Reduction : Cyclopropane.
Wissenschaftliche Forschungsanwendungen
1,2-Dibromocyclopropane is used in various scientific research applications:
- Organic Synthesis : It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
- Material Science : The compound is used in the development of novel polymers and materials with unique properties.
- Biological Studies : It is used to study the effects of halogenated compounds on biological systems and their potential as bioactive agents.
- Medicinal Chemistry : Research into its derivatives has shown potential for developing new therapeutic agents.
Wirkmechanismus
The mechanism of action of 1,2-dibromocyclopropane involves its ability to undergo nucleophilic substitution and elimination reactions. The presence of two bromine atoms makes the compound highly reactive towards nucleophiles, leading to the formation of various substituted cyclopropane derivatives. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- 1,2-Dibromocyclopentane : Similar in structure but with a five-membered ring.
- 1,1-Dibromocyclopropane : Differing in the position of bromine atoms.
- 1,2-Dichlorocyclopropane : Similar reactivity but with chlorine atoms instead of bromine.
Uniqueness: 1,2-Dibromocyclopropane is unique due to its high reactivity and the ability to form a wide range of derivatives through substitution and elimination reactions. Its three-membered ring structure also imparts significant ring strain, making it more reactive compared to its larger ring analogs.
Eigenschaften
CAS-Nummer |
19533-50-7 |
|---|---|
Molekularformel |
C3H4Br2 |
Molekulargewicht |
199.87 g/mol |
IUPAC-Name |
1,2-dibromocyclopropane |
InChI |
InChI=1S/C3H4Br2/c4-2-1-3(2)5/h2-3H,1H2 |
InChI-Schlüssel |
SRTPQRFGGDGJBV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


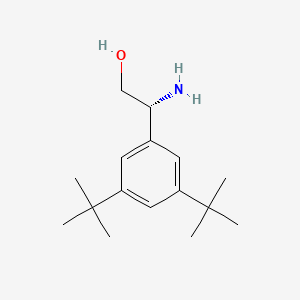
![Cis-3-azabicyclo[3,3,0]oct-2-ene](/img/structure/B15052026.png)
![[(4-Bromo-benzyl)-cyclopropyl-amino]-acetic acid](/img/structure/B15052029.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15052035.png)


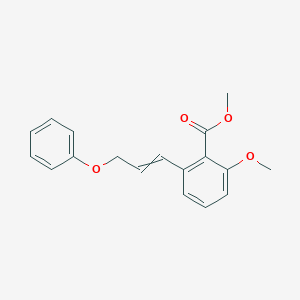
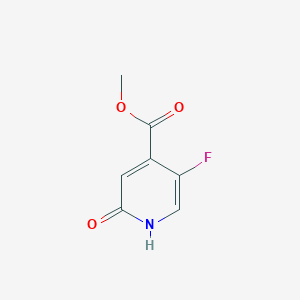

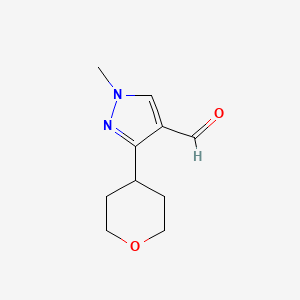
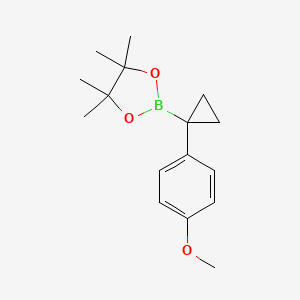
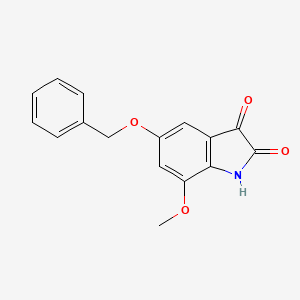
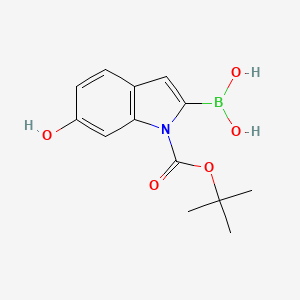
![3-Ethoxy-4-[(4-nitrophenyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B15052105.png)
